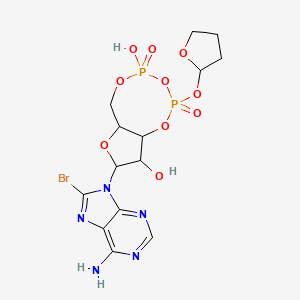
8-Bromo-cADP-Ribose (8-Br-cADPR)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-cADP-Ribose (8-Br-cADPR) is a synthetic analog of cyclic ADP-ribose (cADPR), a calcium mobilizing nucleotide. It is known for its ability to regulate calcium release from intracellular stores, particularly the endoplasmic and sarcoplasmic reticulum . This compound is widely used in scientific research to investigate intracellular signaling pathways and calcium dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-cADP-Ribose typically involves the bromination of cyclic ADP-ribose. The process begins with the preparation of cyclic ADP-ribose from NAD+ by using ADP-ribosyl cyclase or CD38 . The bromination reaction is then carried out under controlled conditions to introduce the bromine atom at the desired position on the molecule.
Industrial Production Methods
While specific industrial production methods for 8-Bromo-cADP-Ribose are not extensively documented, the general approach involves large-scale synthesis using similar bromination techniques as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-cADP-Ribose undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cADP-Ribose with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Bromo-cADP-Ribose is extensively used in scientific research, including:
Chemistry: Investigating the chemical properties and reactivity of cyclic ADP-ribose analogs.
Biology: Studying calcium signaling pathways and their role in cellular processes.
Medicine: Exploring potential therapeutic applications in diseases related to calcium dysregulation.
Industry: Developing new materials and technologies based on calcium signaling modulation.
Wirkmechanismus
8-Bromo-cADP-Ribose acts as an antagonist of cyclic ADP-ribose, blocking its ability to induce calcium release from intracellular stores . It binds to specific molecular targets, such as ryanodine receptors, and inhibits their activation by cyclic ADP-ribose . This modulation of calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic ADP-Ribose (cADPR): The natural analog of 8-Bromo-cADP-Ribose, involved in calcium signaling.
8-Nitro-cADP-Ribose: Another synthetic analog with similar properties but different reactivity.
2’-Deoxy-cADP-Ribose: A modified analog lacking the 2’-hydroxyl group, affecting its interaction with calcium channels.
Uniqueness of 8-Bromo-cADP-Ribose
8-Bromo-cADP-Ribose is unique due to its bromine substitution, which enhances its stability and cell permeability compared to other analogs . This makes it a valuable tool for studying calcium signaling in various biological systems.
Eigenschaften
Molekularformel |
C14H18BrN5O10P2 |
|---|---|
Molekulargewicht |
558.17 g/mol |
IUPAC-Name |
8-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2,4-dioxo-2-(oxolan-2-yloxy)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-9-ol |
InChI |
InChI=1S/C14H18BrN5O10P2/c15-14-19-8-11(16)17-5-18-12(8)20(14)13-9(21)10-6(27-13)4-26-31(22,23)30-32(24,29-10)28-7-2-1-3-25-7/h5-7,9-10,13,21H,1-4H2,(H,22,23)(H2,16,17,18) |
InChI-Schlüssel |
YGBRAIPMJQCNFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)OP2(=O)OC3C(COP(=O)(O2)O)OC(C3O)N4C5=NC=NC(=C5N=C4Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)






